molecular formula C8H7F2NO2 B15233791 2-Amino-6-(difluoromethyl)benzoic acid

2-Amino-6-(difluoromethyl)benzoic acid

Cat. No.: B15233791
M. Wt: 187.14 g/mol
InChI Key: RFMIZOMSKFBCOU-UHFFFAOYSA-N
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Description

2-Amino-6-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a difluoromethyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(difluoromethyl)benzoic acid can be achieved through several synthetic routesThis can be done by reacting 2-amino-6-chlorobenzoic acid with a difluoromethylating agent under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.

Scientific Research Applications

2-Amino-6-(difluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-amino-6-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c9-7(10)4-2-1-3-5(11)6(4)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

RFMIZOMSKFBCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(F)F

Origin of Product

United States

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